molecular formula C15H21NO3 B017377 (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane CAS No. 98737-29-2

(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane

Cat. No. B017377
CAS RN: 98737-29-2
M. Wt: 263.33 g/mol
InChI Key: NVPOUMXZERMIJK-QWHCGFSZSA-N
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Description

Synthesis Analysis

The synthesis of (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane has been achieved through a series of steps starting from (S)-phenylalanine. The process involves protection, esterification, and subsequent reactions leading to the formation of the epoxy amino compound with an overall yield of about 45% (Yu Xin-hong, 2013). Another approach involves a one-carbon homologation strategy starting from Boc-L-phenylalanine, yielding the target molecule with specific attention to anti-selectivity and efficiency in the process (Dengjin Wang & W. A. Nugent, 2006).

Scientific Research Applications

Application 2: Preparation of Hydroxyethyl Urea Peptidomimetics

  • Summary of the Application: This compound can be used as a reactant to prepare hydroxyethyl urea peptidomimetics , which are potent γ-secretase inhibitors.
  • Methods of Application: The compound is used in the synthesis of these peptidomimetics . The exact procedures and parameters can vary depending on the specific synthesis protocol.
  • Results or Outcomes: The result of this application is the creation of potent γ-secretase inhibitors , which have potential applications in the treatment of diseases like Alzheimer’s.

Application 3: Synthesis of Arylsufonamide Derivatives

  • Summary of the Application: (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane can be used to synthesize arylsufonamide derivatives .
  • Methods of Application: The compound is used as a reactant in the chemical synthesis of these derivatives . The exact procedures and parameters can vary depending on the specific synthesis protocol.
  • Results or Outcomes: The outcome of this application is the production of arylsufonamide derivatives , which have various applications in medicinal chemistry.

Application 4: Peptidomimetic β-Secretase Inhibitors

  • Summary of the Application: This compound can be used to prepare peptidomimetic β-secretase inhibitors incorporating hydroxyethylamine isosteres .
  • Methods of Application: The compound is used as a reactant in the synthesis of these inhibitors . The exact procedures and parameters can vary depending on the specific synthesis protocol.
  • Results or Outcomes: The result of this application is the creation of potent β-secretase inhibitors , which have potential applications in the treatment of diseases like Alzheimer’s.

Application 5: Synthesis of HIV-1 Protease Inhibitors

  • Summary of the Application: This compound is a key intermediate for preparing HIV-1 protease inhibitors .
  • Methods of Application: The compound is used in the synthesis of these inhibitors . The exact procedures and parameters can vary depending on the specific synthesis protocol.
  • Results or Outcomes: The outcome of this application is the production of HIV-1 protease inhibitors , which are important drugs used in the treatment of HIV.

Safety And Hazards

The safety data sheet for a related compound, “(2S,3S)-3-(Boc-amino)-2-hydroxy-5-methylhexanoic acid”, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,16,17)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPOUMXZERMIJK-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801173325
Record name (2S,3S)-(-)-3-tert-Butoxycarbonylamino-1,2-epoxy-4-phenylbutane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane

CAS RN

98737-29-2
Record name (2S,3S)-(-)-3-tert-Butoxycarbonylamino-1,2-epoxy-4-phenylbutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98737-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (1S)-N-(1-((2S)-2-oxiranyl)-2-phenylethyl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098737292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,3S)-(-)-3-tert-Butoxycarbonylamino-1,2-epoxy-4-phenylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801173325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-[(1S)-1-[(2S)-2-oxiranyl]-2-phenylethyl]-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.121
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl (1S)-N-[1-((2S)-2-oxiranyl)-2-phenylethyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.388
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
D Wang, WA Nugent - Organic Syntheses, 2003 - Wiley Online Library
Trimethylsulfoxonium iodide Boc‐L‐phenylalanine 4‐nitrophenyl ester Dimethylsulfoxonium (S)‐2‐oxo‐3‐(Boc‐amino)‐4‐phenylbutylide (S)‐1‐Chloro‐3‐(Boc‐amino)‐4‐phenyl‐2‐…
Number of citations: 9 onlinelibrary.wiley.com
M Zhu, XN Du, YG Li, GN Zhang, JX Wang… - Bioorganic & Medicinal …, 2019 - Elsevier
The design, synthesis and SAR study of a new series of HIV-1 protease inhibitors with pentacyclic triterpenoids as P2 ligands and phenylsulfonamide as P2′ ligands were discussed. …
Number of citations: 16 www.sciencedirect.com
M Zhu, B Dong, GN Zhang, JX Wang, S Cen… - Bioorganic & Medicinal …, 2019 - Elsevier
Introducing purine bases to P2-ligands might enhance the potency of Human Immunodeficiency Virus-1 (HIV-1) protease inhibitory because of the carbonyl and NH groups promoting …
Number of citations: 12 www.sciencedirect.com
Y Dou, M Zhu, B Dong, JX Wang, GN Zhang… - Bioorganic & Medicinal …, 2020 - Elsevier
A series of novel HIV-1 protease inhibitors has been designed and synthesized, which contained morpholine derivatives as the P2 ligands and hydrophobic cyclopropyl as the P1′ …
Number of citations: 4 www.sciencedirect.com
F Tramutola, MF Armentano, F Berti… - Bioorganic & Medicinal …, 2019 - Elsevier
New heteroaryl HIV-protease inhibitors bearing a carbamoyl spacer were synthesized in few steps and high yield, from commercially available homochiral epoxides. Different …
Number of citations: 10 www.sciencedirect.com
M Zhu, Y Dou, L Ma, B Dong, F Zhang… - ACS Medicinal …, 2020 - ACS Publications
Flexible heterocyclic moieties as the P2 ligands of HIV-1 protease inhibitors may be adapted to the minimally distorted active site of mutations easily and enhance activity against DRV-…
Number of citations: 6 pubs.acs.org
M Zhu, Q Shan, L Ma, J Wen, B Dong, G Zhang… - European journal of …, 2021 - Elsevier
Upon the basis of both possible ligand-binding site interactions and the uniformity of key residues in active sites, a novel class of HIV-1 PR/RT dual inhibitors was designed and …
Number of citations: 9 www.sciencedirect.com
M Zhu, H Zhou, L Ma, B Dong, J Ding, J Zhou… - European Journal of …, 2022 - Elsevier
By following up on the design vector of optimizing amine-based HIV-1 protease inhibitors, we have designed and biologically evaluated a novel class of inhibitors with the free nitrogen …
Number of citations: 1 www.sciencedirect.com
M Funicello, L Chiummiento, F Tramutola… - Bioorganic & Medicinal …, 2017 - Elsevier
New heteroaryl HIV-protease inhibitors bearing a carboxyamide spacer were synthesized in few steps and high yield, from commercially available homochiral epoxides. Different …
Number of citations: 7 www.sciencedirect.com
SJ Mountford, BM Anderson, B Xu, ESV Tay… - ACS chemical …, 2020 - ACS Publications
Cathepsin X/Z/P is cysteine cathepsin with unique carboxypeptidase activity. Its expression is associated with cancer and neurodegenerative diseases, although its roles during normal …
Number of citations: 15 pubs.acs.org

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